molecular formula C20H23NO3 B15032729 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide

Cat. No.: B15032729
M. Wt: 325.4 g/mol
InChI Key: SEYKSSNLWSXYJS-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide is a complex organic compound with a unique structure that combines an isochromene moiety with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide typically involves the reaction of 3,4-dihydro-1H-isochromene-1-carboxylic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isochromene moiety could play a role in binding to these targets, while the benzamide group may influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-phenoxyacetamide
  • N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Uniqueness

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide is unique due to the presence of the propoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C20H23NO3/c1-2-12-23-17-9-7-16(8-10-17)20(22)21-14-19-18-6-4-3-5-15(18)11-13-24-19/h3-10,19H,2,11-14H2,1H3,(H,21,22)

InChI Key

SEYKSSNLWSXYJS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2C3=CC=CC=C3CCO2

Origin of Product

United States

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